Regiochemical Differentiation: Target Engagement Divergence from Positional Isomer
The target compound's 6-substituted pyrimidine architecture is explicitly associated with MNK1/2 kinase inhibition . Its direct positional isomer, 2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, is characterized as an ATP-competitive inhibitor of Akt/PKB, a functionally distinct kinase from a different signaling pathway [1]. This functional divergence is a direct consequence of the substitution position on the pyrimidine core, despite the compounds sharing an identical molecular formula (C9H15N5) and molecular weight (193.25 g/mol).
| Evidence Dimension | Primary Biological Target Engagement |
|---|---|
| Target Compound Data | Promiscuous kinase inhibition; functionally characterized as MNK1/2 inhibitor scaffold |
| Comparator Or Baseline | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine (CAS 57005-71-7) is an ATP-competitive Akt/PKB inhibitor [1] |
| Quantified Difference | Qualitative target switch (MNK1/2 vs Akt/PKB) driven by 6- vs 2-substitution |
| Conditions | Biological target annotation based on vendor documentation and scientific literature |
Why This Matters
Procurement of the incorrect isomer will lead to failure in MNK1/2-focused assays, wasting resources and generating invalid data.
- [1] McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. View Source
